molecular formula C15H10F2O3 B7989299 Methyl 2-(3,4-difluorobenzoyl)benzoate

Methyl 2-(3,4-difluorobenzoyl)benzoate

Cat. No.: B7989299
M. Wt: 276.23 g/mol
InChI Key: IQZLNARQEJRAMS-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-difluorobenzoyl)benzoate is an organic compound with the molecular formula C15H10F2O3 It is a derivative of benzoic acid and contains two fluorine atoms attached to the benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-difluorobenzoyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorobenzoyl chloride with methyl salicylate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous-flow processes to enhance efficiency and safety. For example, the use of continuous-flow double diazotization for the synthesis of difluorobenzene derivatives has been reported to improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-difluorobenzoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 2-(3,4-difluorobenzoyl)benzoic acid.

    Reduction: Formation of 2-(3,4-difluorobenzyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,4-difluorobenzoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3,4-difluorobenzoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-difluorobenzoate
  • Methyl 3-(difluoromethyl)benzoate
  • Methyl 2,4-difluorobenzoylbenzoate

Uniqueness

Methyl 2-(3,4-difluorobenzoyl)benzoate is unique due to the specific positioning of the fluorine atoms on the benzoyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 2-(3,4-difluorobenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZLNARQEJRAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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